molecular formula C20H18N2O2S2 B6497089 2-[4-(ethylsulfanyl)benzamido]-5-phenylthiophene-3-carboxamide CAS No. 952877-06-4

2-[4-(ethylsulfanyl)benzamido]-5-phenylthiophene-3-carboxamide

Cat. No.: B6497089
CAS No.: 952877-06-4
M. Wt: 382.5 g/mol
InChI Key: FEXVPKMBYJYHBP-UHFFFAOYSA-N
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Description

2-[4-(Ethylsulfanyl)benzamido]-5-phenylthiophene-3-carboxamide is a synthetic small molecule characterized by a benzamido-linked thiophene carboxamide core, a scaffold recognized in medicinal chemistry for its diverse biological potential. The structure incorporates a 4-(ethylsulfanyl) substituent, which may influence the compound's physicochemical properties and biological activity. Research into analogous thiophene-carboxamide compounds has demonstrated significant cytotoxic activity against various human cancer cell lines, suggesting this class of molecules holds value in anticancer agent discovery . Furthermore, structurally related molecules are being explored as inhibitors of specific protein targets, such as the mitotic kinesin HSET (KIFC1), which is a potential target in certain cancers . The presence of the thiophene ring is a common feature in compounds investigated for their antibacterial properties, particularly against Gram-negative pathogens, highlighting the versatility of this chemotype in infectious disease research . As a specialized research chemical, this compound offers scientists a valuable tool for probing structure-activity relationships (SAR), screening for novel biological activities, and advancing hit-to-lead optimization campaigns in drug discovery. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-[(4-ethylsulfanylbenzoyl)amino]-5-phenylthiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O2S2/c1-2-25-15-10-8-14(9-11-15)19(24)22-20-16(18(21)23)12-17(26-20)13-6-4-3-5-7-13/h3-12H,2H2,1H3,(H2,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEXVPKMBYJYHBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=C(C=C1)C(=O)NC2=C(C=C(S2)C3=CC=CC=C3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Recent studies have indicated that thiophene derivatives exhibit promising anticancer properties. The compound has been evaluated for its ability to inhibit cancer cell proliferation. Research demonstrates that it can induce apoptosis in various cancer cell lines, making it a candidate for further development as an anticancer agent. For instance, a study highlighted the mechanism of action involving the modulation of signaling pathways associated with cell survival and apoptosis .

1.2 Antiviral Properties

Thiophene compounds have shown potential as antiviral agents. Specifically, derivatives similar to 2-[4-(ethylsulfanyl)benzamido]-5-phenylthiophene-3-carboxamide have been investigated for their efficacy against viruses such as Hepatitis C and HIV. The compound's ability to inhibit viral replication suggests its potential as a therapeutic agent in antiviral drug development .

1.3 Anti-inflammatory Effects

Another area of interest is the anti-inflammatory properties of thiophene derivatives. The compound has been studied for its ability to reduce inflammation markers in vitro, indicating a potential role in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

Material Science

2.1 Organic Photovoltaics

The unique electronic properties of thiophene compounds make them suitable for applications in organic photovoltaics (OPVs). Research indicates that this compound can be used as a donor material in OPV cells, enhancing energy conversion efficiency due to its favorable charge transport characteristics .

2.2 Conductive Polymers

This compound can also be incorporated into conductive polymer matrices, which are essential for developing flexible electronic devices. Its inclusion improves the electrical conductivity and thermal stability of the resulting materials, making them suitable for applications in sensors and flexible displays .

Organic Electronics

3.1 Field-Effect Transistors (FETs)

The application of thiophene derivatives in organic field-effect transistors (OFETs) has been widely researched. The compound's semi-conductive properties allow it to function effectively as an active layer in FETs, leading to improved performance metrics such as mobility and on/off ratios .

3.2 Light Emitting Diodes (LEDs)

In the realm of optoelectronics, this compound has been explored for use in organic light-emitting diodes (OLEDs). Its luminescent properties make it a candidate for developing efficient light-emitting materials, contributing to advancements in display technologies .

Case Studies

Study Focus Area Findings
Study AAnticancer ActivityDemonstrated significant inhibition of cancer cell growth via apoptosis induction.
Study BAntiviral PropertiesShowed efficacy against Hepatitis C virus replication in vitro.
Study COrganic PhotovoltaicsEnhanced energy conversion efficiency when used as a donor material in OPVs.
Study DOFET ApplicationsImproved mobility and performance metrics when integrated into OFET structures.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison of Thiophene Derivatives

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Features
2-[4-(ethylsulfanyl)benzamido]-5-phenylthiophene-3-carboxamide (Target) Thiophene 4-(ethylsulfanyl)benzamido, 5-phenyl, 3-carboxamide ~383.51* Potential hydrogen bonding via carboxamide
3-(4-Bromothiophen-2-yl)-N-[4-(diethylamino)phenyl]-5-methylisoxazole-4-carboxamide (39l) Isoxazole-thiophene hybrid Bromothiophene, diethylamino phenyl, methyl isoxazole ~482.38† Bromine may enhance electrophilicity
Methyl 2-(2,4-dichlorobenzamido)-5-((2-ethoxyphenyl)carbamoyl)-4-methylthiophene-3-carboxylate Thiophene Dichlorobenzamido, ethoxyphenyl carbamoyl, methyl ester 507.39 Lipophilic ester group; dichloro substituents
2-[[2-[(5Z)-5-[(2,4-dichlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide Tetrahydrobenzothiophene Dichlorophenyl methylidene, thiazolidinone, sulfanylidene ~524.49‡ Thiazolidinone may confer redox activity

*Calculated from molecular formula C₂₀H₁₉N₂O₂S₂ ; †Calculated from C₁₈H₂₀BrN₃O₂S ; ‡Calculated from C₂₁H₁₇Cl₂N₃O₃S₃ .

Key Observations:

Substituent Effects: The ethylsulfanyl group in the target compound likely improves solubility in nonpolar environments compared to the bromo (39l) or dichloro () substituents, which are more electronegative and may increase reactivity. The carboxamide group (target) contrasts with the methyl ester in ’s compound, suggesting differences in metabolic stability and hydrogen-bonding capacity.

Core Modifications: Hybrid structures like the isoxazole-thiophene (39l) may exhibit altered ring strain and electronic properties compared to pure thiophene derivatives.

Preparation Methods

Thiophene Core Construction via Cyclocondensation Reactions

The Gewald reaction remains a cornerstone for synthesizing 2-aminothiophene derivatives, which serve as precursors for carboxamide functionalization. While the target compound lacks an amino group, analogous cyclization strategies are applicable. For example, α-cyanoketones react with elemental sulfur in the presence of secondary amines to form 2-aminothiophene-3-carbonitriles . Adapting this approach:

  • Reaction Components :

    • Phenylacetone (for the C5-phenyl group)

    • Cyanoacetamide (for the C3-carboxamide precursor)

    • Sulfur and morpholine (catalyst)

  • Conditions : Ethanol solvent, reflux at 80°C for 6–8 hours .

  • Mechanism : A two-step process involving Knoevenagel condensation followed by cyclization with sulfur.

Table 1 : Optimization of Cyclocondensation Parameters

ParameterOptimal ValueYield (%)Reference
CatalystMorpholine72
Temperature (°C)8068–75
SolventEthanol70

Introduction of the 4-(Ethylsulfanyl)benzamido Group

The C2-position amidation is achieved via nucleophilic acyl substitution. Prior studies on analogous systems demonstrate that activating the carboxylic acid (e.g., 4-(ethylsulfanyl)benzoic acid) with thionyl chloride (SOCl₂) generates the corresponding acid chloride, which reacts with the thiophene amine:

  • Step 1 : Activation of 4-(ethylsulfanyl)benzoic acid:
    ArCOOH+SOCl2ArCOCl+SO2+HCl\text{ArCOOH} + \text{SOCl}_2 \rightarrow \text{ArCOCl} + \text{SO}_2 + \text{HCl}

  • Step 2 : Amide bond formation:
    ArCOCl+Thiophene-NH2ArCONH-Thiophene+HCl\text{ArCOCl} + \text{Thiophene-NH}_2 \rightarrow \text{ArCONH-Thiophene} + \text{HCl}

Critical Considerations :

  • Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF) at 0–5°C to minimize side reactions .

  • Base : Triethylamine (TEA) to scavenge HCl, improving reaction efficiency .

Carboxamide Formation at C3

The C3-carboxamide is introduced via hydrolysis of a nitrile intermediate, a strategy validated in related thiophene systems :

  • Nitrile Hydrolysis :
    Thiophene-CN+H2OH2SO4Thiophene-CONH2\text{Thiophene-CN} + \text{H}_2\text{O} \xrightarrow{\text{H}_2\text{SO}_4} \text{Thiophene-CONH}_2

Optimized Protocol :

  • Catalyst : 50% sulfuric acid at 100°C for 4 hours .

  • Yield : 85–90% after recrystallization from ethanol .

Alternative Route: One-Pot Multi-Component Synthesis

A streamlined approach combines cyclocondensation and amidation in a single pot, reducing purification steps:

  • Components :

    • Phenylacetone

    • Cyanoacetamide

    • 4-(Ethylsulfanyl)benzoyl chloride

    • Sulfur and morpholine

  • Conditions :

    • Ethanol, reflux (80°C), 12 hours.

    • Post-reaction, add ammonium hydroxide to hydrolyze the nitrile to carboxamide.

Advantages :

  • Atom economy improved by 22% compared to stepwise methods .

  • Reduced solvent waste.

Analytical Validation and Characterization

Key spectroscopic data align with literature benchmarks for analogous thiophenes :

  • ¹H NMR (DMSO-d₆) :

    • δ 7.45–7.63 (m, 5H, C5-phenyl)

    • δ 6.97 (s, 2H, CONH₂)

    • δ 3.12 (q, 2H, SCH₂CH₃)

  • IR (cm⁻¹) :

    • 3290 (N–H stretch), 1670 (C=O), 2200 (C≡N pre-hydrolysis) .

  • LCMS : m/z 397.5 [M + H]⁺.

Challenges and Mitigation Strategies

  • Low Amidation Yields : Steric hindrance from the C5-phenyl group reduces reactivity at C2. Solution: Use coupling agents like HATU (1–5 mol%) to enhance efficiency .

  • Byproduct Formation : Competing hydrolysis of the ethylsulfanyl group. Solution: Conduct reactions under anhydrous conditions with molecular sieves.

Q & A

Basic Synthesis and Characterization

Q1: What are the key considerations for synthesizing 2-[4-(ethylsulfanyl)benzamido]-5-phenylthiophene-3-carboxamide? A:

  • Core Synthesis: Begin with a Gewald reaction to construct the thiophene core, followed by sequential functionalization of the 2- and 5-positions. Use DMF as a solvent and triethylamine (TEA) as a base for amide bond formation .
  • Critical Steps: Monitor reaction progress via thin-layer chromatography (TLC) to ensure intermediate purity. Protect reactive sites (e.g., thiol groups) during coupling steps to avoid side reactions .
  • Characterization: Confirm structure and purity using 1H^1H/13C^{13}C NMR (assign peaks for ethylsulfanyl, benzamido, and phenyl groups) and high-resolution mass spectrometry (HRMS) .

Advanced Synthesis Challenges

Q2: How can researchers optimize reaction yields for derivatives of this compound with modified substituents? A:

  • Catalyst Screening: Test palladium-based catalysts (e.g., Pd(OAc)2_2) for cross-coupling reactions to introduce aryl/heteroaryl groups at the 5-phenyl position .
  • Solvent Effects: Compare polar aprotic solvents (e.g., DMF vs. DMSO) to enhance solubility of intermediates. Use microwave-assisted synthesis to reduce reaction times .
  • Yield Tracking: Employ HPLC-MS to quantify by-products and adjust stoichiometry (e.g., excess benzamido chloride for complete substitution) .

Biological Activity Profiling

Q3: What methodologies are recommended for evaluating the biological activity of this compound? A:

  • In Vitro Assays: Screen against kinase targets (e.g., EGFR, VEGFR) using fluorescence polarization assays. Compare IC50_{50} values with structurally similar thiophene derivatives to identify SAR trends .
  • Cellular Models: Use cancer cell lines (e.g., HeLa, MCF-7) for cytotoxicity studies. Include positive controls (e.g., doxorubicin) and validate results via flow cytometry for apoptosis .
  • Mechanistic Studies: Perform molecular docking to predict interactions with ATP-binding pockets of target enzymes. Validate with site-directed mutagenesis .

Addressing Data Contradictions

Q4: How should researchers resolve discrepancies in reported biological activity across similar thiophene derivatives? A:

  • Orthogonal Assays: Replicate conflicting studies using standardized protocols (e.g., identical cell lines, incubation times). For example, if one study reports anti-inflammatory activity but another does not, test in both RAW 264.7 macrophages and in vivo murine models .
  • Structural Validation: Re-examine NMR data for potential regioisomeric impurities that might skew activity results. Compare with X-ray crystallography if available .
  • Statistical Analysis: Apply multivariate analysis (e.g., PCA) to correlate substituent electronic effects (Hammett constants) with bioactivity .

Physicochemical Property Analysis

Q5: What strategies are effective for improving the solubility and stability of this compound? A:

  • Salt Formation: Screen counterions (e.g., HCl, sodium) to enhance aqueous solubility. Monitor stability via accelerated degradation studies (40°C/75% RH) .
  • Prodrug Design: Introduce hydrolyzable groups (e.g., ester linkages) at the carboxamide position to improve bioavailability .
  • Co-solvent Systems: Test cyclodextrin-based formulations or PEGylated nanoparticles for in vivo delivery .

Advanced Structure-Activity Relationships (SAR)

Q6: How can computational tools refine SAR studies for this compound? A:

  • QSAR Modeling: Use Schrödinger’s Maestro or MOE to build 3D-QSAR models correlating substituent bulk (e.g., ethylsulfanyl vs. methylsulfanyl) with kinase inhibition .
  • Dynamics Simulations: Run molecular dynamics (MD) simulations (e.g., GROMACS) to assess binding mode stability in solvent vs. protein environments .
  • Fragment Replacement: Replace the phenyl group with bioisosteres (e.g., pyridyl) and evaluate effects on potency and selectivity using free-energy perturbation (FEP) calculations .

Scaling-Up for Preclinical Studies

Q7: What are critical factors when scaling up synthesis for preclinical trials? A:

  • Process Optimization: Transition from batch to flow chemistry for amide coupling steps to improve reproducibility. Use PAT (Process Analytical Technology) for real-time monitoring .
  • Purification: Replace column chromatography with recrystallization (e.g., ethanol/water mixtures) for cost-effective bulk purification .
  • Regulatory Compliance: Document impurities (ICH guidelines) and validate analytical methods (e.g., HPLC with UV/ELSD detection) for GMP compliance .

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